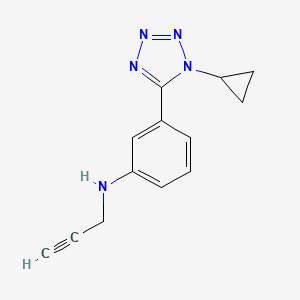
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of certain kinases, which are involved in cell growth and division. It has also been found to inhibit the production of certain cytokines, which are involved in the immune response. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. Additionally, it has been found to inhibit the growth of certain strains of bacteria. Further studies are needed to determine the full extent of the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline in lab experiments is that it can be synthesized in large quantities and is stable under standard laboratory conditions. Additionally, this compound has been found to have potential applications in the field of medicinal chemistry, making it a valuable tool for researchers in this field. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline. One direction is to further elucidate the mechanism of action of this compound, which may lead to the development of more effective drugs based on its structure. Another direction is to study the potential applications of this compound in vivo, as most studies to date have been conducted in vitro. Additionally, this compound may have applications in other fields, such as materials science or catalysis, which could be explored in future research.
Méthodes De Synthèse
The synthesis of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline involves a multistep process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the formation of a tetrazole ring and the addition of a propynyl group to aniline. This compound can be synthesized in large quantities and is stable under standard laboratory conditions.
Applications De Recherche Scientifique
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline has been studied for its potential applications in the field of medicinal chemistry. It has been found to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential as an antibacterial agent, as it inhibits the growth of certain strains of bacteria in vitro.
Propriétés
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)-N-prop-2-ynylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-8-14-11-5-3-4-10(9-11)13-15-16-17-18(13)12-6-7-12/h1,3-5,9,12,14H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSCELHBXRIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC(=C1)C2=NN=NN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)
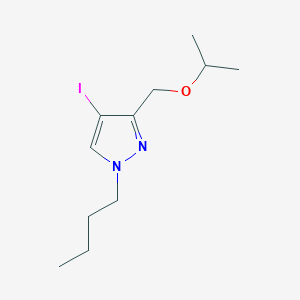
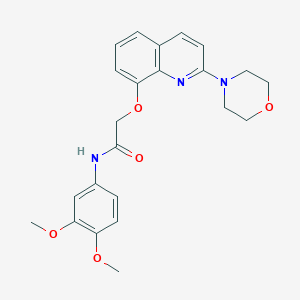
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)
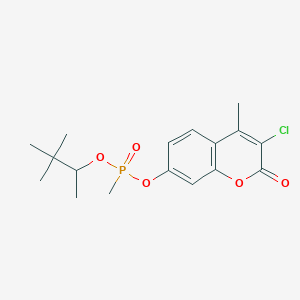
![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439521.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)
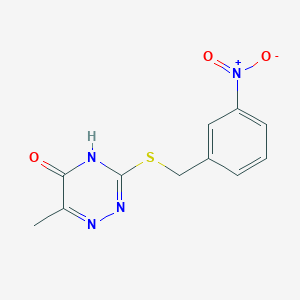
![N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2439525.png)